PR antagonist 1

Description

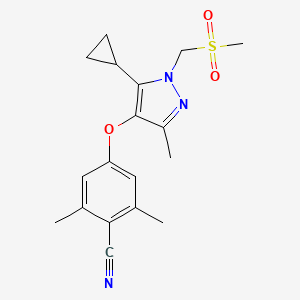

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |

InChI |

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |

InChI Key |

LBMVEJSOQQOLHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Progesterone Receptor Antagonist 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Progesterone (B1679170) Receptor (PR) Antagonist 1, a representative compound that modulates the activity of the progesterone receptor. This document delves into the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its antagonistic properties.

Introduction to Progesterone Receptor Signaling

The progesterone receptor (PR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, the agonist-bound PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators, leading to the modulation of gene transcription and subsequent physiological responses.

PR Antagonist 1: Mechanism of Antagonism

This compound exerts its effects by competitively inhibiting the actions of progesterone. The primary mechanism involves several key steps:

2.1. Competitive Binding to the Progesterone Receptor:

This compound binds to the ligand-binding domain (LBD) of the progesterone receptor with high affinity, directly competing with the endogenous agonist, progesterone.[2] This competitive binding is the initial and critical step in its antagonistic action.

2.2. Induction of a Transcriptionally Inactive Receptor Conformation:

Unlike progesterone, which induces a conformational change that promotes coactivator binding, this compound binding induces a distinct conformational change in the PR. This altered conformation is transcriptionally inactive.[3] This is a key feature of its antagonistic action, preventing the receptor from effectively initiating gene transcription even when bound to DNA.[4]

2.3. Modulation of Co-regulator Interaction:

The antagonist-induced conformation of the PR leads to a shift in the balance of co-regulator proteins that interact with the receptor. Specifically, it promotes the dissociation of coactivators and facilitates the recruitment of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[3][5] This recruitment of corepressors actively represses the transcription of progesterone-responsive genes.[6]

2.4. Altered DNA Binding and Dimerization:

Some PR antagonists, classified as Type I, impair the association of the PR with DNA.[4] Others, known as Type II antagonists (such as mifepristone), promote PR binding to DNA but in a non-productive conformation that fails to initiate transcription.[4] this compound is considered a Type II antagonist. These antagonists can also influence the formation of PR dimers.[7]

Quantitative Data on PR Antagonist Activity

The potency and selectivity of PR antagonists are determined through various in vitro assays. The following table summarizes key quantitative data for several well-characterized PR antagonists, providing a comparative perspective.

| Compound | Binding Affinity (Kd, nM) | Functional Antagonism (IC50, nM) | Receptor Selectivity |

| Mifepristone (RU486) | ~1 | 0.2 (PR) | Also binds to glucocorticoid receptor (IC50 = 2.6 nM) and androgen receptor (IC50 = 10 nM)[1][8] |

| Ulipristal Acetate (B1210297) | High affinity | Potent antagonist with partial agonist activity | Also binds to glucocorticoid and androgen receptors, but with weaker antagonism than mifepristone[2] |

| Vilaprisan | High affinity | 0.09 (PR-A), 0.095 (PR-B) | Highly selective for PR with negligible activity at other steroid receptors. |

| Onapristone | 11.6 (endometrium), 11.9 (myometrium) | Potent antagonist | Full PR antagonist[1] |

| Lonaprisan | - | 0.0036 (PR-A), 0.0025 (PR-B) | Potent antagonist[1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PR antagonism is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Figure 1. Progesterone Receptor Signaling Pathways.

Figure 2. Reporter Gene Assay Workflow.

Figure 3. Co-Immunoprecipitation (Co-IP) Workflow.

Detailed Experimental Protocols

5.1. Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound for the progesterone receptor.

-

Materials:

-

Purified recombinant human progesterone receptor.

-

Radiolabeled progesterone (e.g., [³H]-Progesterone).

-

This compound and unlabeled progesterone (for standard curve).

-

Binding buffer (e.g., Tris-HCl, pH 7.4, with 10% glycerol, 1 mM DTT).

-

Scintillation vials and scintillation fluid.

-

Filter plates (e.g., 96-well glass fiber filters).

-

Vacuum manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a dilution series of this compound and unlabeled progesterone.

-

In a 96-well plate, add a constant concentration of radiolabeled progesterone and purified PR to each well.

-

Add the different concentrations of this compound or unlabeled progesterone to the wells. Include a control with no competitor.

-

Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

-

5.2. Reporter Gene Assay for PR Antagonistic Activity

This protocol describes a cell-based assay to measure the ability of this compound to inhibit progesterone-induced gene transcription.[9]

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or a PR-positive breast cancer cell line).

-

Expression vector for the human progesterone receptor.

-

Reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.

-

A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Progesterone and this compound.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PR expression vector, the PRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.[9]

-

After 24 hours, replace the medium with fresh medium containing a constant concentration of progesterone and varying concentrations of this compound. Include controls with vehicle only and progesterone only.

-

Incubate the cells for another 24-48 hours.[9]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain relative luciferase units (RLU).

-

Plot the RLU against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[10]

-

5.3. Co-immunoprecipitation (Co-IP) for PR-Coregulator Interaction

This protocol is designed to investigate the interaction between the progesterone receptor and co-regulator proteins in the presence of this compound.[11]

-

Materials:

-

Cells expressing the progesterone receptor.

-

Progesterone and this compound.

-

Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS).

-

Antibody against the progesterone receptor.

-

Control IgG from the same species as the primary antibody.

-

Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic).

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against specific coactivators and corepressors.

-

-

Procedure:

-

Culture and treat the cells with progesterone or this compound.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the cell lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the progesterone receptor to form an immune complex.

-

Add Protein A/G beads to the lysate to capture the immune complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the PR and its interacting proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against specific coactivators and corepressors to determine which proteins interact with the PR in the presence of the antagonist.

-

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by competitive binding to the progesterone receptor. This binding event induces a unique receptor conformation that favors the recruitment of corepressors over coactivators, leading to the active repression of progesterone-responsive genes. The quantitative analysis of its binding affinity and functional antagonism, coupled with the elucidation of its impact on protein-protein interactions, provides a robust framework for understanding its pharmacological profile. The experimental protocols detailed herein are fundamental tools for the characterization of this and other progesterone receptor modulators, guiding further research and development in this critical area of pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]

- 3. Pharmacodynamics and safety of the novel selective progesterone receptor modulator vilaprisan: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Vilaprisan used for? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Mifepristone - Wikipedia [en.wikipedia.org]

- 9. eubopen.org [eubopen.org]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

Progesterone Receptor Antagonist Structure-Activity Relationships: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of progesterone (B1679170) receptor (PR) antagonists. Progesterone, acting through its receptor, is a key regulator of female reproductive functions.[1] Antagonizing this signaling pathway has therapeutic applications in contraception, endometriosis, uterine fibroids, and certain cancers.[2][3] This document details the SAR of both steroidal and non-steroidal PR antagonists, provides methodologies for key experimental assays, and visualizes relevant biological and experimental workflows.

Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[4] Upon binding to progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes. PR antagonists competitively bind to the PR, preventing the conformational changes necessary for receptor activation and subsequent gene transcription.[5]

Caption: Progesterone Receptor Signaling Pathway and Antagonism.

Structure-Activity Relationships of PR Antagonists

The development of PR antagonists has evolved from steroidal compounds, closely related to the natural ligand progesterone, to a diverse range of non-steroidal scaffolds. This evolution has been driven by the need to improve selectivity and reduce off-target effects, particularly at the glucocorticoid receptor (GR).[6]

Steroidal PR Antagonists

The archetypal steroidal PR antagonist is mifepristone (B1683876) (RU-486). The SAR of this class is heavily influenced by substitutions at the 11β and 17α positions of the steroid core.

-

11β-Position: The presence of a bulky aromatic substituent at the 11β-position is a hallmark of high-affinity PR antagonists.[7] This group is thought to sterically hinder the conformational change required for receptor activation.

-

Substituents on the 11β-phenyl ring: Electron-withdrawing or electron-donating groups can modulate activity and selectivity. For example, the 4-dimethylaminophenyl group of mifepristone contributes to its high affinity. Modifications to this group have led to the development of other PR modulators like ulipristal (B1683391) acetate (B1210297) and asoprisnil (B1665293).[8][9]

-

-

17α-Position: Substituents at this position also play a crucial role in determining the biological activity profile.

-

For instance, the propynyl (B12738560) group in mifepristone is important for its antagonist activity.

-

Table 1: SAR of Selected Steroidal PR Antagonists

| Compound | 11β-Substituent | 17α-Substituent | Key Activity Profile |

| Mifepristone | 4-(Dimethylamino)phenyl | 1-Propynyl | Potent PR antagonist with significant GR antagonist activity.[10] |

| Onapristone | 4-(Dimethylamino)phenyl | - | "Pure" PR antagonist with reduced GR affinity compared to mifepristone.[10] |

| Ulipristal Acetate | 4-(Dimethylamino)phenyl | Acetyl | Selective PR modulator (SPRM) with mixed agonist/antagonist properties.[9][11] |

| Asoprisnil | 4-Benzaldoxime | Methoxy and methoxymethyl | SPRM with partial agonist activity.[4][8] |

| Vilaprisan | 4-(Methylsulfonyl)phenyl | 1,1,2,2,2-Pentafluoroethyl | Highly potent and selective PR antagonist.[12][13] |

Non-Steroidal PR Antagonists

The quest for PR antagonists with improved selectivity over other steroid receptors has led to the discovery of several classes of non-steroidal compounds.[6]

-

Phenanthridinone Derivatives: This class of compounds has emerged as potent and selective PR antagonists. SAR studies have revealed that:

-

6-Aryl-1,3-dihydrobenzimidazol-2-ones: These compounds are another promising class of non-steroidal PR antagonists.

-

The nature of the 6-aryl moiety is critical for functional activity.[14]

-

Interestingly, replacing a phenyl group with a 5'-cyanopyrrol-2'-yl group in related oxindole (B195798) and benzoxazinone (B8607429) scaffolds switched the activity from antagonist to agonist, but this was not observed in the benzimidazolone series, which remained antagonists.[14]

-

-

Other Scaffolds: Research has also explored other non-steroidal scaffolds, including dihydropyridinones, pyrrolidine-based compounds, and phosphine-borane derivatives, as potential PR antagonists.[5][15][16][17]

Table 2: SAR of Selected Non-Steroidal PR Antagonists

| Scaffold | Key Structural Features for Antagonist Activity | Example Compound (if available) |

| Phenanthridinone | Substitutions at the 2, 4, and 8-positions. | Compound 46[3] |

| 6-Aryl-1,3-dihydrobenzimidazol-2-one | Nature of the 6-aryl moiety. | Compound 5[14] |

| Dihydropyridinone | Modifications to the dihydropyridinone core and its substituents. | - |

| Pyrrolidine-based | Specific substitutions on the pyrrolidine (B122466) ring. | - |

| Phosphine-borane derivatives | Triarylphosphine-borane framework with specific substitutions. | - |

Experimental Protocols

The characterization of PR antagonists relies on a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Progesterone Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable source, such as rabbit uterus or cells overexpressing the human PR.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]R5020) and varying concentrations of the test compound.

-

Separation: Separate the receptor-bound from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Progesterone Receptor Binding Assay.

PR-Mediated Transactivation Assay

This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the progesterone receptor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, CV-1) and co-transfect with two plasmids: one expressing the human progesterone receptor and another containing a luciferase reporter gene under the control of a progesterone-responsive promoter (PRE).

-

Compound Treatment: Treat the transfected cells with the test compound alone (to assess agonist activity) or in combination with a known PR agonist like progesterone (to assess antagonist activity).

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: For agonist activity, calculate the EC50 value (concentration for 50% maximal activation). For antagonist activity, calculate the IC50 value (concentration for 50% inhibition of agonist-induced activity).

References

- 1. What is Vilaprisan used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel Series of Dihydropyridinone P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Switching agonistic, antagonistic, and mixed transcriptional responses to 11 beta-substituted progestins by mutation of the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, chemistry, and reproductive pharmacology of asoprisnil and related 11beta-benzaldoxime substituted selective progesterone receptor modulators (SPRMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Endocrine pharmacological characterization of progesterone antagonists and progesterone receptor modulators with respect to PR-agonistic and antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vilaprisan - Wikipedia [en.wikipedia.org]

- 14. SAR studies of 6-aryl-1,3-dihydrobenzimidazol-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. mdpi.com [mdpi.com]

Progesterone Receptor Antagonist 1: A Technical Overview of Binding Affinity and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of progesterone (B1679170) receptor (PR) antagonists, with a focus on the molecule designated as "PR antagonist 1." It includes a compilation of binding data for various PR antagonists, a detailed experimental protocol for determining binding affinity, and visual representations of key biological and experimental pathways to support drug discovery and development efforts.

Introduction to the Progesterone Receptor and its Antagonists

The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Activated by its cognate hormone, progesterone, the PR plays a pivotal role in the regulation of female reproductive tissues, including the menstrual cycle, pregnancy, and mammary gland development.[2] In humans, the PR exists primarily in two isoforms, PR-A and PR-B, which can mediate different physiological responses.[1]

Progesterone's effects are mediated through both classical and non-classical signaling pathways. The classical, or genomic, pathway involves progesterone binding to nuclear PRs, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes to modulate transcription.[2][3] Non-classical pathways involve rapid, non-genomic actions initiated by membrane-associated PRs (mPRs) and Progesterone Receptor Membrane Components (PGRMCs), which can activate various intracellular signaling cascades, including protein kinases.[2][3][4]

Given the central role of PR signaling in various physiological and pathological processes, including endometriosis, uterine fibroids, and certain types of cancer, the development of PR antagonists is of significant therapeutic interest.[1] These molecules bind to the PR and block the actions of progesterone, thereby offering a mechanism to treat hormone-dependent conditions.

Quantitative Binding Affinity Data for Progesterone Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity. The table below summarizes the binding affinities of several known PR antagonists.

| Compound | Receptor Isoform(s) | Binding Affinity | Assay Type | Reference |

| Mifepristone (RU486) | PR (general) | IC₅₀: 0.2 nM | In vitro assay | [1] |

| Lonaprisan (ZK 230211) | PR-A | IC₅₀: 3.6 pM | Not Specified | [1] |

| PR-B | IC₅₀: 2.5 pM | Not Specified | ||

| PF-02413873 | PR (general) | Kᵢ: 2.6 nM | Not Specified | [5] |

| Onapristone | Human Endometrium PR | Kₔ: 11.6 nM | Saturation Analysis | [1] |

| Human Myometrium PR | Kₔ: 11.90 nM | Saturation Analysis | ||

| PF-3882845 | PR (general) | IC₅₀: 310 nM | Binding Assay | |

| PF 02367982 | PR (general) | IC₅₀: 47.3 nM | Not Specified | [6] |

| This compound (compound 8) | PR (general) | Data not publicly available | - | [1] |

Note: The lack of publicly available, peer-reviewed binding data for "this compound (compound 8)" prevents its inclusion in this comparative table. Researchers are advised to perform their own binding assays to determine its specific affinity.

Progesterone Receptor Signaling Pathways

To understand the mechanism of action of PR antagonists, it is essential to visualize the signaling pathways they modulate.

Caption: Classical and Non-Classical Progesterone Receptor Signaling Pathways.

Experimental Protocol: Fluorescence Polarization Competitive Binding Assay

Fluorescence Polarization (FP) is a robust, homogeneous method used to measure molecular binding events in solution, making it ideal for high-throughput screening of receptor ligands.[7][8] The principle relies on the difference in the rotational speed of a small fluorescently labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger receptor protein.

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., "this compound") for the Progesterone Receptor Ligand Binding Domain (PR-LBD).

Materials and Reagents

-

PR-LBD: Purified, recombinant human Progesterone Receptor Ligand Binding Domain (e.g., GST-tagged).

-

Fluorescent Tracer: A high-affinity fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or Red).

-

Assay Buffer: e.g., 50 mM Tris (pH 8.0), 500 mM KCl, 1 mM EDTA, 5 mM DTT, 50% glycerol.

-

Test Compound: "this compound" or other unlabeled ligands, serially diluted in DMSO and then assay buffer.

-

Control Ligand: A known PR ligand (e.g., progesterone) for standard curve generation.

-

Microplates: Low-volume, non-binding, black 384-well microplates.

-

Plate Reader: Equipped with appropriate filters for fluorescence polarization.

Experimental Workflow Diagram

Caption: Workflow for a Fluorescence Polarization Competitive Binding Assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a series of dilutions for the test compound and the control ligand. Start with a high concentration in 100% DMSO and perform serial dilutions. Subsequently, dilute these into the assay buffer to achieve the final desired concentrations with a low final DMSO percentage (typically ≤1%).

-

Thaw the PR-LBD and fluorescent tracer on ice.

-

Prepare the "2X Assay Mix" by diluting the PR-LBD and tracer in assay buffer to twice their final desired concentrations. The optimal concentrations should be determined empirically, but a starting point is often a tracer concentration near its Kₔ and a receptor concentration that binds ~50-80% of the tracer.

-

-

Assay Plate Setup:

-

To a 384-well plate, add the serially diluted test compounds and control ligand to their respective wells.

-

Include controls for high polarization (tracer + PR-LBD, no competitor) and low polarization (tracer only, no PR-LBD).

-

Initiate the binding reaction by adding an equal volume of the "2X Assay Mix" to all wells.

-

-

Incubation:

-

Mix the plate gently (e.g., on a plate shaker for 30 seconds).

-

Incubate the plate at room temperature, protected from light, for a period sufficient to reach binding equilibrium (typically 1 to 4 hours). The optimal incubation time should be determined during assay development.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Ensure the instrument is set to the correct excitation and emission wavelengths for the chosen fluorophore and has been calibrated with the appropriate G-factor.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the competitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).

-

From the curve, determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer from the receptor.

-

If the Kₔ of the fluorescent tracer is known, the Kᵢ of the test compound can be calculated using the Cheng-Prusoff equation.

-

Conclusion

While "this compound" is commercially available as a selective modulator of the progesterone receptor, a definitive, publicly accessible value for its binding affinity remains elusive in the scientific literature. The comparative data provided for other well-established antagonists serve as a valuable reference for researchers in the field. The detailed fluorescence polarization assay protocol and workflow diagrams offered in this guide provide a robust framework for scientists to independently determine the binding affinity of "this compound" and other novel compounds, thereby facilitating the discovery and characterization of new therapeutics targeting the progesterone receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 8. bmglabtech.com [bmglabtech.com]

In-Depth Technical Guide: Discovery and Synthesis of the Nonsteroidal Progesterone Receptor Antagonist PF-02413873

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent and selective nonsteroidal progesterone (B1679170) receptor (PR) antagonist, 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile, also known as PF-02413873. This document details the quantitative bioactivity, experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction

Progesterone, acting through its receptors (PR-A and PR-B), is a key regulator of female reproductive functions and is implicated in the pathophysiology of various gynecological disorders, including endometriosis and uterine fibroids. The development of progesterone receptor antagonists offers a promising therapeutic strategy for these conditions. While steroidal antagonists like mifepristone (B1683876) (RU-486) have been developed, their clinical utility can be limited by cross-reactivity with other steroid receptors. This has driven the search for nonsteroidal PR antagonists with improved selectivity and pharmacological profiles. PF-02413873 emerged from a drug discovery program aimed at identifying potent and selective nonsteroidal PR antagonists.[1][2]

Quantitative Data Summary

The biological activity of PF-02413873 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Bioactivity of PF-02413873[1][3]

| Assay | Parameter | Value (nM) |

| Radioligand Binding Assay (MCF-7 cytosol) | Kᵢ | 2.6 |

| T47D Cell-Based Functional Assay | IC₅₀ | 14 |

| T47D Cell-Based Functional Assay | Kᵢ (derived) | 9.7 |

Table 2: In Vivo Efficacy of PF-02413873 on Endometrial Thickness[1][2]

| Species | Dose | Change in Endometrial Thickness |

| Cynomolgus Macaque | 5 mg/kg/day | 43% reduction |

| Cynomolgus Macaque | 20 mg/kg/day | 56% reduction |

| Human | 20 mg/day | Minor reduction |

| Human | 100 mg/day | Minor reduction |

| Human | 250 mg/day | Minor reduction |

| Human | >250 mg/day | Statistically significant reduction |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PF-02413873 are provided below.

Synthesis of a Representative Pyrazole-Based PR Antagonist

A practical, chromatography-free synthesis has been developed for a potent pyrazole-based progesterone antagonist, providing a scalable process for manufacture. The key aspects of the synthesis include a telescoped chlorination-etherification sequence to prepare a diketone intermediate and the separation of pyrazole (B372694) regioisomers through the formation of their hydrogen sulfate (B86663) salts and selective crystallization, followed by oxidation.

Progesterone Receptor Radioligand Binding Assay

This assay is performed to determine the binding affinity of the test compound to the progesterone receptor.

Materials:

-

Human MCF-7 cell cytosol (as a source of PR)

-

Radioligand (e.g., [³H]-progesterone)

-

Test compound (PF-02413873)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the MCF-7 cytosol with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progesterone).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using appropriate software.

T47D Cell-Based Functional Reporter Gene Assay

This cell-based assay is used to evaluate the antagonist activity of the test compound on PR-mediated gene transcription.

Materials:

-

T47D human breast cancer cells (endogenously express PR)

-

Cell culture medium and supplements

-

Progesterone (agonist)

-

Test compound (PF-02413873)

-

Reporter gene construct (e.g., linked to a progesterone-responsive element)

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferase)

-

Luminometer

Protocol:

-

Culture T47D cells in multi-well plates.

-

Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of progesterone (agonist).

-

Include control wells with vehicle, progesterone only, and test compound only.

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Determine the concentration-dependent inhibition of the progesterone-induced reporter gene expression by the test compound and calculate the IC₅₀ value.

In Vivo Assessment of Endometrial Thickness

This protocol is used to evaluate the in vivo efficacy of the PR antagonist in reducing endometrial thickness in a relevant animal model (e.g., cynomolgus macaque) and in human clinical trials.

Protocol (Clinical Trial):

-

Recruit healthy female volunteers with regular menstrual cycles.

-

Perform a baseline transvaginal ultrasound (TVU) to measure endometrial thickness at the beginning of the follicular phase.

-

Administer the test compound (PF-02413873) or placebo daily for a defined period (e.g., 14 days).

-

Perform follow-up TVU scans at specified intervals during the treatment period to measure changes in endometrial thickness.

-

Monitor for any changes in the menstrual cycle, including the mid-cycle luteinizing hormone (LH) surge and estradiol (B170435) levels.

-

Compare the changes in endometrial thickness between the treatment and placebo groups to assess the efficacy of the antagonist.[1][2]

Visualizations

Progesterone Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the classical progesterone receptor signaling pathway and the mechanism of action of a nonsteroidal antagonist like PF-02413873.

Caption: Progesterone receptor signaling and antagonist inhibition.

Drug Discovery and Development Workflow for a Nonsteroidal PR Antagonist

The following diagram outlines the typical workflow for the discovery and development of a novel nonsteroidal PR antagonist like PF-02413873.

Caption: Nonsteroidal PR antagonist discovery workflow.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of Progesterone Receptor Antagonists: A Technical Overview

This guide provides a detailed analysis of the selectivity of progesterone (B1679170) receptor (PR) antagonists, with a focus on their binding and functional activity at the PR compared to other steroid receptors, namely the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR). For the purpose of this technical review, we will examine two prominent PR antagonists: Mifepristone (RU-486) and Ulipristal Acetate (B1210297).

Introduction to Progesterone Receptor Antagonism

Progesterone, a key steroid hormone, exerts its effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily. PR antagonists are compounds that bind to the PR but fail to elicit the normal transcriptional response, thereby inhibiting the actions of progesterone. The clinical and research utility of these antagonists is significantly influenced by their selectivity. High selectivity for the PR is desirable to minimize off-target effects that can arise from interactions with other structurally similar steroid receptors.

Comparative Selectivity Profiles

The selectivity of a PR antagonist is typically determined by comparing its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for the PR against its affinities for other steroid receptors.

Mifepristone (RU-486)

Mifepristone is a potent PR antagonist but also exhibits significant affinity for the glucocorticoid receptor (GR), to which it also acts as an antagonist. Its interaction with the androgen receptor (AR) is less pronounced, and it has a low affinity for the mineralocorticoid receptor (MR).

Ulipristal Acetate

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that demonstrates a more favorable selectivity profile than mifepristone. While it is a potent PR antagonist, it displays significantly lower affinity for the GR, thereby reducing the potential for glucocorticoid-related side effects. Its affinity for AR and MR is also low.

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities of Mifepristone and Ulipristal Acetate for the human progesterone (hPR), glucocorticoid (hGR), androgen (hAR), and mineralocorticoid (hMR) receptors.

Table 1: Binding Affinity (Ki, nM) of Mifepristone for Steroid Receptors

| Compound | hPR | hGR | hAR | hMR |

| Mifepristone | 0.3 | 0.9 | 10 | >1000 |

Data compiled from various sources. Absolute values may vary between studies.

Table 2: Relative Binding Affinity (RBA) of Ulipristal Acetate for Steroid Receptors

| Compound | hPR | hGR | hAR | hMR |

| Ulipristal Acetate | 100% | 10% | <0.1% | <0.1% |

RBA is expressed relative to the compound's affinity for hPR. Data compiled from various sources.

Experimental Protocols

The data presented above are typically generated using the following key experimental methodologies.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.

Protocol Outline:

-

Receptor Preparation: A source of the target receptor is prepared, often from cell lysates or purified recombinant protein.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-progesterone for PR) and varying concentrations of the unlabeled test compound (e.g., Mifepristone).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the functional consequence of ligand binding to a receptor, i.e., its ability to activate or inhibit gene transcription.

Protocol Outline:

-

Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the receptor of interest is used. These cells are co-transfected with two plasmids:

-

An expression vector containing the cDNA for the steroid receptor of interest (e.g., hPR).

-

A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: The transfected cells are treated with a known agonist for the receptor (e.g., progesterone) in the presence of varying concentrations of the test antagonist.

-

Cell Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced reporter gene expression. The results are typically expressed as IC50 values.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the generalized signaling pathway for steroid receptors and the workflow for a competitive binding assay.

Caption: Generalized steroid receptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The selectivity of a progesterone receptor antagonist is a critical determinant of its therapeutic profile. While Mifepristone is a potent PR antagonist, its significant cross-reactivity with the glucocorticoid receptor is a notable liability. Ulipristal Acetate represents an advancement with a more selective profile, demonstrating a higher preference for the PR over other steroid receptors. The choice of a PR antagonist for clinical or research applications must consider this selectivity to achieve the desired therapeutic or experimental outcome while minimizing off-target effects. The experimental protocols outlined herein represent the standard methods for characterizing the selectivity of such compounds.

Pharmacological Profile of Vilaprisan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vilaprisan (B611686) (BAY-1002670) is a potent, selective progesterone (B1679170) receptor modulator (SPRM) with strong antagonistic activity.[1][2] It has been investigated for the treatment of progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.[1][3] Unlike first-generation progesterone receptor (PR) antagonists like mifepristone, vilaprisan exhibits a highly selective pharmacological profile, with minimal affinity for other steroid receptors, making it an optimized candidate for long-term therapeutic use.[1][4] This document provides a detailed overview of its pharmacological properties, the experimental methods used for its characterization, and its mechanism of action.

Quantitative Pharmacological Data

The pharmacological activity of Vilaprisan has been characterized through a series of in vitro and in vivo studies. The data below summarizes its binding affinity, functional potency, and key human pharmacokinetic parameters.

Table 1: Receptor Binding and Functional Activity (In Vitro)

This table presents the in vitro antagonistic activity of Vilaprisan on various steroid hormone receptors. The data highlights its high potency and selectivity for the progesterone receptor isoforms (PR-A and PR-B) with significantly lower activity at the glucocorticoid receptor.

| Receptor Target | Assay Type | Parameter | Value (nmol/L) |

| Progesterone Receptor A (PR-A) | Transactivation Assay | IC₅₀ | 0.09 ± 0.0005[1] |

| Progesterone Receptor B (PR-B) | Transactivation Assay | IC₅₀ | 0.095 ± 0.001[1] |

| Glucocorticoid Receptor (GR) | Transactivation Assay | IC₅₀ | 957 ± 42[1] |

| Androgen Receptor (AR) | Transactivation Assay | IC₅₀ | >10,000[1] |

| Estrogen Receptor α (ERα) | Transactivation Assay | IC₅₀ | >10,000[1] |

| Estrogen Receptor β (ERβ) | Transactivation Assay | IC₅₀ | >10,000[1] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacokinetic Parameters (Human)

This table summarizes the key pharmacokinetic parameters of Vilaprisan in healthy women following oral administration. The data is based on a 2 mg therapeutic dose, which was selected for Phase III studies based on its efficacy in inducing amenorrhea.[1][3]

| Parameter | Description | Value (Unit) |

| Absorption | ||

| Tₘₐₓ | Time to reach maximum plasma concentration | ~1.5 hours[5] |

| Bioavailability | Absolute oral bioavailability | ~60%[2][6] |

| Distribution | ||

| Vd | Volume of Distribution at steady state | ~360 L[2][6] |

| Metabolism & Elimination | ||

| Cₘₐₓ (single dose) | Maximum plasma concentration after a single 2 mg dose | 12.5 (± 3.04) µg/L[5] |

| Cₘₐₓ (multiple doses) | Maximum plasma concentration at steady state (2 mg/day) | 23.3 (± 6.73) µg/L[5] |

| AUC (single dose) | Area under the curve after a single 2 mg dose | 91.3 (± 20.4) µg·h/L[5] |

| AUC (multiple doses) | Area under the curve at steady state (2 mg/day) | 276 (± 109) µg·h/L[5] |

| T½ | Terminal elimination half-life | ~44.5 (± 10.3) hours[5] |

| CL | Mean Clearance | ~7 L/h[2][6] |

| Excretion | Primary route of elimination | Feces (~74%)[2][6] |

Mechanism of Action & Signaling Pathways

Progesterone exerts its biological effects by binding to intracellular progesterone receptors (PR), which are ligand-activated transcription factors.[7] In its unbound state, PR is complexed with heat shock proteins (HSPs). Upon binding to an agonist like progesterone, the receptor undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the PR-agonist complex binds to Progesterone Response Elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target genes.

Vilaprisan, as a PR antagonist, competitively binds to the progesterone receptor.[8] This binding prevents the receptor from adopting the specific conformational shape required for the recruitment of transcriptional coactivators. Instead, the Vilaprisan-PR complex preferentially recruits corepressors (such as NCoR and SMRT), which actively silence gene expression.[7][8] This prevents the downstream signaling cascade that would normally be initiated by progesterone.

Experimental Protocols

The characterization of Vilaprisan involves a suite of standardized assays to determine its binding affinity, selectivity, and functional activity. Below are the methodologies for key experiments.

Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the affinity of Vilaprisan for the progesterone receptor relative to other steroid receptors. This is often achieved using a competitive binding assay format.

Methodology Principle (Fluorescence Polarization):

-

Reagents: A purified, recombinant human progesterone receptor ligand-binding domain (PR-LBD) is used alongside a fluorescently-tagged progesterone ligand (fluorescent tracer).[9]

-

Assay Setup: The assay is performed in microwell plates. A constant concentration of PR-LBD and the fluorescent tracer are added to each well.

-

Competition: Increasing concentrations of the unlabeled test compound (Vilaprisan) are added to the wells. Vilaprisan competes with the fluorescent tracer for binding to the PR-LBD.

-

Detection: The plate is read using an instrument that measures fluorescence polarization. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger PR-LBD, its rotation slows, leading to high polarization.

-

Data Analysis: As the concentration of Vilaprisan increases, it displaces the fluorescent tracer, causing a decrease in the polarization value. The concentration of Vilaprisan that causes a 50% reduction in the tracer binding (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki). The same protocol is repeated with other steroid receptor LBDs (e.g., GR, AR) to assess selectivity.

In Vitro Functional Assay (PR-Mediated Gene Expression)

Objective: To measure the functional antagonistic activity of Vilaprisan by quantifying its ability to inhibit progesterone-induced gene expression. The alkaline phosphatase (AP) assay in T47D human breast cancer cells is a classic model for this purpose.[10][11]

Methodology Principle (T47D Alkaline Phosphatase Assay):

-

Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor, are cultured in appropriate media until they reach a desired confluency.[10]

-

Treatment: The cells are treated with a known concentration of a progesterone agonist (e.g., the synthetic progestin R5020) to induce the expression of alkaline phosphatase, a progesterone-responsive gene.[11]

-

Antagonist Co-treatment: To test for antagonistic activity, parallel sets of cells are co-treated with the progesterone agonist and increasing concentrations of Vilaprisan. Control groups include untreated cells and cells treated with only the agonist or only Vilaprisan.

-

Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 48-72 hours).[11]

-

Lysis & Detection: After incubation, the cells are lysed, and the alkaline phosphatase activity in the cell lysate is measured. This is typically done by adding a substrate (like p-nitrophenyl phosphate, pNPP) that is converted by AP into a colored product, which can be quantified using a spectrophotometer.

-

Data Analysis: The ability of Vilaprisan to reduce the agonist-induced AP activity is measured. The IC₅₀ value is determined as the concentration of Vilaprisan that inhibits 50% of the maximum AP induction by the agonist. To confirm a pure antagonist profile, Vilaprisan is also tested alone to ensure it does not induce AP activity, confirming a lack of agonism.[1]

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of the Selective Progesterone Receptor Modulator Vilaprisan in Chinese Healthy Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 10. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PR Antagonist Mifepristone on Progesterone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the progesterone (B1679170) receptor (PR) antagonist, Mifepristone (B1683876) (also known as RU-486), on progesterone signaling pathways. Mifepristone is a potent competitive antagonist of the progesterone receptor, and this document details its mechanism of action, impact on genomic and non-genomic signaling, and its influence on the expression of progesterone-responsive genes. Quantitative data on its binding affinity, inhibitory concentrations, and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key assays used to characterize PR antagonists are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular and cellular effects.

Introduction to Progesterone Signaling

Progesterone, a crucial steroid hormone, exerts its effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily. PR exists as two main isoforms, PR-A and PR-B, which can form homodimers and heterodimers, leading to differential regulation of target genes. Progesterone signaling is broadly categorized into two pathways:

-

Genomic Pathway: In the classical genomic pathway, progesterone binding to the cytoplasmic PR induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[1]

-

Non-Genomic Pathway: Progesterone can also elicit rapid, non-genomic effects by interacting with membrane-associated PRs (mPRs). This interaction activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to rapid cellular responses independent of gene transcription.

Mechanism of Action of Mifepristone

Mifepristone is a synthetic steroid that acts as a potent competitive antagonist at the progesterone receptor.[2] Its primary mechanism of action involves high-affinity binding to the PR, which prevents the binding of progesterone and the subsequent activation of the receptor.[3] This blockade disrupts both the genomic and non-genomic signaling pathways of progesterone.

Upon binding to the PR, mifepristone induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation promotes the recruitment of co-repressors instead of co-activators to the PR complex, leading to the active repression of progesterone-responsive genes.[2]

Quantitative Data on Mifepristone's Activity

The following tables summarize key quantitative data regarding the biological activity of mifepristone.

Table 1: Binding Affinity and In Vitro Potency of Mifepristone

| Parameter | Receptor | Value | Cell Line/System | Reference(s) |

| Ki | Progesterone Receptor | 1.1 nM | Human | [3] |

| IC50 | Progesterone Receptor | ~10⁻⁹ M | T47D cells | [4] |

| IC50 | Ovarian Cancer Cells | 0.11 µM | MIA PaCa-2 cells | [5] |

| IC50 | Gastric Adenocarcinoma Cells | 2.5 - 20 µM | SGC-7901 cells | [6] |

Table 2: In Vivo Effects of Mifepristone

| Endpoint | Dosage | Duration | Model/Patient Population | Key Finding | Reference(s) |

| Endometrial Thickness | 2 mg/day | 120 days | Healthy Women | Significant increase | [7] |

| Endometrial Thickness | 5 mg/day | 120 days | Healthy Women | Significant increase | [7] |

| Endometrial Thickness | 300-1200 mg/day | 6 months | Cushing's Syndrome Patients | Median increase from 5mm to 11mm (premenopausal) | [8] |

| Ki-67 Expression | 200 mg/day | 14 days | Breast Cancer Patients | 49.62% decrease | [3] |

| Objective Response Rate | 200 mg/day | - | Metastatic Breast Cancer | 10.7% | [2] |

Table 3: Quantitative Effects of Mifepristone on Gene Expression

| Gene Target | Cell Line | Treatment | Fold Change/Effect | Reference(s) |

| FKBP5 | Human Blood (in vivo) | Prednisone + Mifepristone | Reduction of prednisone-induced FKBP5 mRNA levels | [9] |

| HSD11B2 | T47D cells | 10 nM R5020 + Mifepristone | Dose-dependent inhibition of R5020-induced expression | [4] |

| G2/M phase genes | T47D cells | R5020 + Telapristone Acetate (another PR antagonist) | Significant decrease in expression | [10] |

| Caspase-3 | SGC-7901 cells | 2.5-20 µM Mifepristone | Upregulation of expression | [6] |

| Bcl-XL | SGC-7901 cells | 2.5-20 µM Mifepristone | Downregulation of expression | [6] |

Effects on Progesterone Signaling Pathways

Mifepristone's antagonism of the PR leads to significant alterations in downstream signaling cascades.

Genomic Signaling Pathway

By binding to the PR and recruiting co-repressors, mifepristone actively inhibits the transcription of progesterone-responsive genes. This leads to a variety of physiological effects, including the breakdown of the decidua in the uterus, which is a key aspect of its use in medical abortion.[2]

Non-Genomic Signaling Pathway

Mifepristone can also modulate the rapid, non-genomic effects of progesterone. Studies have shown that mifepristone can influence the MAPK/ERK signaling pathway, although its effects can be cell-type specific. In some contexts, it can inhibit progesterone-induced ERK activation, while in others, it may have independent effects on this pathway.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PR antagonists like mifepristone.

Progesterone Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of a compound for the progesterone receptor.

-

Principle: This assay measures the ability of a test compound (mifepristone) to compete with a radiolabeled progestin (e.g., [³H]R5020) for binding to the progesterone receptor in a cell lysate or purified receptor preparation.

-

Materials:

-

Cell line expressing PR (e.g., T47D human breast cancer cells)

-

Lysis buffer (e.g., Tris-based buffer with protease inhibitors)

-

Radiolabeled progestin (e.g., [³H]R5020)

-

Unlabeled progesterone (for determining non-specific binding)

-

Test compound (mifepristone) at various concentrations

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a cytosolic extract from T47D cells.

-

In a series of tubes, incubate a fixed amount of the cytosolic extract with a constant concentration of [³H]R5020 and varying concentrations of mifepristone.

-

Include control tubes for total binding (only [³H]R5020) and non-specific binding ([³H]R5020 + a high concentration of unlabeled progesterone).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each mifepristone concentration and determine the IC50 value (the concentration of mifepristone that inhibits 50% of the specific binding of [³H]R5020).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PRE-Luciferase Reporter Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the progesterone receptor.

-

Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with progesterone response elements (PREs) and a plasmid expressing the progesterone receptor. The effect of mifepristone on progesterone-induced luciferase activity is then measured.

-

Materials:

-

Mammalian cell line (e.g., T47D or HEK293)

-

Expression plasmid for PR

-

PRE-luciferase reporter plasmid (e.g., pGL3-2PRE-TATA)

-

Transfection reagent (e.g., Lipofectamine)

-

Progesterone

-

Mifepristone

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the PR expression plasmid and the PRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

After transfection, treat the cells with progesterone in the presence or absence of varying concentrations of mifepristone for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or total protein concentration.

-

Plot the dose-response curve for mifepristone's inhibition of progesterone-induced luciferase activity to determine its IC50.

-

References

- 1. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II study of the progesterone antagonist mifepristone in patients with untreated metastatic breast carcinoma: a National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unina.it [iris.unina.it]

- 6. Effects of mifepristone on proliferation of human gastric adenocarcinoma cell line SGC-7901 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Long-term mifepristone associated with endometrial thickening, bleeding | MDedge [ma1.mdedge.com]

- 9. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone receptor blockade in human breast cancer cells decreases cell cycle progression through G2/M by repressing G2/M genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of Novel Progesterone Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies essential for the characterization of novel progesterone (B1679170) receptor (PR) antagonists. This document outlines key experimental protocols, presents data in a structured format for comparative analysis, and visualizes critical pathways and workflows to facilitate a deeper understanding of the evaluation process for these promising therapeutic agents.

Introduction to Progesterone Receptor Antagonism

The progesterone receptor (PR) is a well-established therapeutic target for a variety of hormone-dependent conditions, including uterine fibroids, endometriosis, and certain cancers.[1][2] Progesterone receptor antagonists are compounds that bind to the PR and prevent its activation by the endogenous ligand, progesterone.[3] These antagonists can be classified into different types based on their mechanism of action. Type I antagonists, such as ZK98299, hinder the association of the PR with DNA, while Type II antagonists, like mifepristone (B1683876) (RU486), permit DNA binding but block subsequent transcriptional activation.[3] The development of novel PR antagonists, particularly non-steroidal compounds, aims to improve selectivity and reduce off-target effects associated with steroidal agents.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro activity of a selection of novel non-steroidal and steroidal progesterone receptor antagonists. The data is compiled from various studies to provide a comparative overview of their binding affinity and functional potency.

Table 1: Progesterone Receptor Binding Affinity of Novel Antagonists

| Compound ID | Chemical Class | PR Binding Affinity (IC50, nM) | Reference Compound | Reference IC50 (nM) | Source |

| LG120753 | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | 783 | Onapristone | - | [6] |

| Compound 10 (LG120753) | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | Comparable to Onapristone | Onapristone | - | [6] |

| Compound 11 (LG120830) | 1,2-dihydro-2,2,4-trimethyl-6-phenylquinoline | Equal to Onapristone | Onapristone | - | [6] |

| Mifepristone | Steroidal | 1.20 | - | - | |

| Compound 37 | Phenanthridin-6(5H)-one | ~100 | - | - | [4] |

| Compound 40 | Phenanthridin-6(5H)-one | ~10 | - | - | [4] |

| Compound 46 | Phenanthridin-6(5H)-one | ~10 | - | - | [4] |

IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled progestin to the progesterone receptor.

Table 2: Functional Antagonistic Activity in Reporter Gene Assays

| Compound ID | Cell Line | Reporter Gene | Agonist Used | Antagonistic Potency (IC50, nM) | Source |

| PF-02413873 | T47D | Alkaline Phosphatase | Progesterone (EC80) | - | [7] |

| RU-486 | T47D | Alkaline Phosphatase | Progesterone (EC80) | - | [7] |

| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane | - | Alkaline Phosphatase | Progesterone (1 nM) | 540 | [8] |

| Compound 37 | T47D | Alkaline Phosphatase | - | ~100 | [4] |

| Compound 40 | T47D | Alkaline Phosphatase | - | ~10 | [4] |

| Compound 46 | T47D | Alkaline Phosphatase | - | ~10 | [4] |

IC50 values represent the concentration of the antagonist that inhibits 50% of the maximal response induced by a PR agonist in a reporter gene assay.

Table 3: Anti-proliferative Effects of Progesterone Receptor Antagonists

| Compound ID | Cell Line | Proliferation Marker | Effect | Source |

| RU-486 | Cynomolgus Macaques (in vivo) | BrdU incorporation | 87% reduction | [7] |

| PF-02413873 | Cynomolgus Macaques (in vivo) | BrdU incorporation | 15-39% reduction | [7] |

| Mifepristone | T47D | Cyclin D1 expression | No induction (EC50 = 151.8 nM) | [9] |

| Ulipristal | T47D | Cyclin D1 expression | 78% of promegestone (B1679184) activity | [9] |

This table highlights the anti-proliferative effects of PR antagonists, a key functional outcome of their activity.

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays are provided below.

Competitive Binding Assay

Objective: To determine the affinity of a novel compound for the progesterone receptor by measuring its ability to compete with a known high-affinity radiolabeled or fluorescently labeled ligand.

Methodology:

-

Preparation of Receptor Source: A cytosolic extract containing the progesterone receptor is prepared from target tissues (e.g., rat uterus) or from cells overexpressing the human progesterone receptor.

-

Incubation: A constant concentration of a radiolabeled progestin (e.g., [3H]R5020) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To assess the functional activity of a novel compound as a PR antagonist by measuring its ability to inhibit progesterone-induced transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that endogenously expresses PR (e.g., T47D breast cancer cells) or a cell line co-transfected with a PR expression vector and a reporter vector is used. The reporter vector contains a progesterone response element (PRE) upstream of a reporter gene, such as luciferase or alkaline phosphatase.

-

Compound Treatment: The cells are treated with a fixed concentration of a PR agonist (e.g., progesterone) to induce reporter gene expression, along with increasing concentrations of the test antagonist.

-

Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, this involves adding a substrate and measuring the emitted light using a luminometer.

-

Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration that causes a 50% reduction in the agonist-induced reporter activity.

Cell Proliferation Assay

Objective: To evaluate the effect of a novel PR antagonist on the proliferation of progesterone-responsive cells.

Methodology:

-

Cell Seeding: Progesterone-responsive cells, such as T47D or Ishikawa cells, are seeded in multi-well plates.

-

Treatment: The cells are treated with a growth-promoting agent (e.g., fetal bovine serum or a specific progestin) in the presence or absence of various concentrations of the test antagonist.

-

Proliferation Measurement: Cell proliferation can be assessed using various methods:

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

Metabolic Assays: Such as the MTT or WST-1 assay, which measure the metabolic activity of viable cells.

-

DNA Synthesis Assays: Such as BrdU or EdU incorporation assays, which measure the rate of DNA synthesis in proliferating cells.[7]

-

-

Data Analysis: The effect of the antagonist on cell proliferation is quantified and often expressed as a percentage of inhibition compared to the control treated with the growth-promoting agent alone.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental pathways and workflows in the characterization of PR antagonists.

Progesterone Receptor Signaling Pathway

Caption: Canonical progesterone receptor signaling pathway and antagonist intervention.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for characterizing novel PR antagonists.

Screening Funnel for PR Antagonist Discovery

Caption: A logical screening funnel for the discovery of novel PR antagonists.

Conclusion

The in vitro characterization of novel progesterone receptor antagonists is a critical step in the drug discovery and development process. A systematic approach employing a battery of assays, including competitive binding, reporter gene, and cell proliferation assays, is essential to fully elucidate the pharmacological profile of new chemical entities. The methodologies and data presented in this guide provide a framework for the robust evaluation of PR antagonists, ultimately aiding in the identification of promising candidates for further preclinical and clinical development.

References

- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pa2online.org [pa2online.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Onapristone: A Technical Guide to a Selective Progesterone Receptor Modulator (SPRM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (formerly known to as ZK 98.299) is a synthetic steroidal derivative that functions as a pure, type I progesterone (B1679170) receptor (PR) antagonist.[1] Unlike mixed agonist-antagonist selective progesterone receptor modulators (SPRMs), Onapristone exhibits no partial agonist activity.[1] Its mechanism of action involves binding to the progesterone receptor, preventing the receptor from dimerizing and binding to DNA, thereby inhibiting progesterone-induced gene transcription.[2] This complete antagonistic activity has positioned Onapristone as a candidate for therapeutic intervention in progesterone-driven pathologies, including various cancers.[2] This technical guide provides a comprehensive overview of Onapristone, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols for its characterization, and visualizing associated biological pathways and workflows.

Mechanism of Action

Onapristone exerts its effects by acting as a competitive antagonist of the progesterone receptor. As a type I PR antagonist, its mechanism can be delineated as follows:

-

Receptor Binding: Onapristone binds to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B.[2]

-

Conformational Change: Upon binding, Onapristone induces a conformational change in the receptor that is distinct from the conformation induced by progesterone.

-

Inhibition of Dimerization: This altered conformation prevents the PR monomers from dimerizing, a crucial step for DNA binding.[2]

-

Prevention of DNA Binding: Consequently, the Onapristone-PR complex is unable to bind to progesterone response elements (PREs) on the DNA.[2]

-

Inhibition of Transcription: By preventing DNA binding, Onapristone effectively blocks the recruitment of co-activators and the initiation of transcription of progesterone-responsive genes.[2]

-

Inhibition of Phosphorylation: Onapristone also inhibits ligand-induced phosphorylation of the progesterone receptor.[2]

This complete blockade of PR-mediated signaling distinguishes Onapristone from other SPRMs that may exhibit tissue-specific agonist or partial agonist activities.

Progesterone Receptor Signaling Pathways